3-Ethenyl-1,2-dimethyl-1H-indole
Description
Properties
CAS No. |
65037-61-8 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-ethenyl-1,2-dimethylindole |
InChI |
InChI=1S/C12H13N/c1-4-10-9(2)13(3)12-8-6-5-7-11(10)12/h4-8H,1H2,2-3H3 |
InChI Key |
NTIRZEVKXMVZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C |
Origin of Product |
United States |
Nomenclature, Isomeric Considerations, and Structural Context of 3 Ethenyl 1,2 Dimethyl 1h Indole
Systematic IUPAC Nomenclature
The systematic name for the chemical compound with the structure featuring an indole (B1671886) ring substituted with an ethenyl group at the third position and methyl groups at the first and second positions is 3-ethenyl-1,2-dimethyl-1H-indole . This nomenclature precisely describes the molecular architecture, adhering to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The "1H-indole" specifies the parent heterocyclic system, with the "1H" indicating the position of the hydrogen on the nitrogen atom. The prefixes "1,2-dimethyl" and "3-ethenyl" denote the substituents and their respective locations on the indole ring.
Positional Isomerism within Ethenyl- and Methyl-Substituted Indoles
The indole scaffold allows for a wide array of positional isomers when substituted with ethenyl and dimethyl groups. The specific placement of these functional groups significantly influences the compound's chemical properties and potential reactivity. Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ from each other in the location of the functional groups on or in the carbon skeleton.
In the case of ethenyl- and dimethyl-substituted indoles, the possibilities for isomerism are numerous. The ethenyl (vinyl) group can be attached to any of the available carbon atoms on the indole ring (positions 2, 3, 4, 5, 6, or 7). Similarly, the two methyl groups can be placed on the nitrogen atom (position 1) and any of the carbon atoms, or both on carbon atoms. This leads to a vast number of potential isomers, each with a unique substitution pattern. For instance, moving the ethenyl group from the 3-position to the 2-position would result in 2-ethenyl-1,2-dimethyl-1H-indole. Shifting the methyl groups could yield compounds like 3-ethenyl-1,5-dimethyl-1H-indole or 3-ethenyl-2,5-dimethyl-1H-indole.
The development of efficient synthetic methods allows for the targeted synthesis of specific isomers, which is crucial for studying their distinct characteristics. organic-chemistry.org For example, palladium-catalyzed methods have been instrumental in creating diversely substituted indoles. organic-chemistry.org The ability to control the regioselectivity of these reactions is a key area of research in organic synthesis. organic-chemistry.org
Table 1: Examples of Positional Isomers of Ethenyl- and Methyl-Substituted Indoles
| IUPAC Name | Position of Ethenyl Group | Positions of Methyl Groups |
| This compound | 3 | 1, 2 |
| 2-Ethenyl-1,3-dimethyl-1H-indole | 2 | 1, 3 |
| 4-Ethenyl-1,2-dimethyl-1H-indole | 4 | 1, 2 |
| 5-Ethenyl-1,2-dimethyl-1H-indole | 5 | 1, 2 |
| 1-Ethenyl-2,3-dimethyl-1H-indole | 1 | 2, 3 |
Comparison to Relevant Indole Scaffolds in Academic Literature
The indole scaffold is a privileged structure in medicinal chemistry and materials science due to its presence in numerous biologically active natural products and synthetic compounds. mdpi.comnih.gov The introduction of various substituents onto the indole ring can significantly modulate the biological and chemical properties of the resulting molecules. mdpi.com
The this compound structure can be compared to other well-studied indole derivatives to understand its potential significance. For instance, 3-substituted indoles are a common motif in many biologically active compounds. acgpubs.org The ethenyl group at the 3-position provides a site for further chemical modification or can participate in polymerization reactions.
In the broader context of substituted indoles, research has shown that the nature and position of substituents have a profound impact on their properties. For example, the presence of a methyl group at the 2-position and another substituent at the 3-position can influence the molecule's interaction with biological targets. nih.gov Studies on various substituted indoles have highlighted the importance of the substitution pattern for activities such as anticancer and antioxidant effects. mdpi.com
The indole nucleus itself is a versatile scaffold that can be readily modified to create a multitude of compounds with diverse applications. nih.gov The specific combination of an ethenyl group and two methyl groups in this compound presents a unique substitution pattern that warrants further investigation to elucidate its specific chemical and physical properties in comparison to other known indole derivatives.
Table 2: Comparison of Substituted Indole Scaffolds
| Compound | Key Substituents | Notable Research Context |
| This compound | 3-Ethenyl, 1-Methyl, 2-Methyl | The subject of this article, a specific substitution pattern. |
| Skatole (3-methylindole) | 3-Methyl | A common natural product and signaling molecule. |
| Indole-3-carbinol | 3-Methanol | A dietary supplement found in cruciferous vegetables. |
| Melatonin | 5-Methoxy, 3-(2-acetamidoethyl) | A neurohormone regulating sleep-wake cycles. |
| Serotonin (B10506) | 5-Hydroxy, 3-(2-aminoethyl) | A key neurotransmitter. |
Synthetic Methodologies for 3 Ethenyl 1,2 Dimethyl 1h Indole
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-ethenyl-1,2-dimethyl-1H-indole reveals several strategic disconnections. The most apparent approaches involve either the formation of the indole (B1671886) nucleus with the substituents already in place or the functionalization of a pre-existing indole core.
Disconnection of the Pyrrole (B145914) Ring (Annulation Strategies): This approach involves breaking the bonds of the five-membered ring, leading back to acyclic precursors.
C2-N and C3-C3a bond disconnection: This is characteristic of the Fischer indole synthesis, which would start from a substituted phenylhydrazine (B124118) and a ketone.
N-C7a and C3-C3a bond disconnection: This disconnection is central to palladium-catalyzed cyclizations, such as the Larock indole synthesis, typically from an ortho-haloaniline and an alkyne.
Disconnections suitable for Nenitzescu and other cycloadditions: These would involve different bond cleavages of the pyrrole ring, starting from precursors like benzoquinones and enamines.
Disconnection of the Substituents (Post-Functionalization Strategies): This strategy begins with a simpler indole core (e.g., 1,2-dimethyl-1H-indole or indole itself) and involves the sequential introduction of the ethenyl and methyl groups.
C3-vinyl bond disconnection: This suggests a late-stage vinylation at the C3 position.
N1-methyl and C2-methyl bond disconnections: This points to methylation reactions on the indole nitrogen and the C2 position.
These primary retrosynthetic pathways guide the synthetic methodologies detailed in the subsequent sections.
Direct Annulation Approaches to the Indole Core
Direct annulation methods aim to construct the this compound skeleton in a single or few steps from acyclic precursors.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, a potential route would involve the reaction of N-(2-aminophenyl)-N-methylhydrazine with 3-penten-2-one (B1195949) under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form the indole ring. byjus.com The choice of unsymmetrical ketone can lead to regioisomeric products, which is a key consideration in this approach. byjus.com
Table 1: Proposed Fischer Indole Synthesis Adaptation
| Starting Materials | Key Intermediate | Product |
|---|---|---|
| N-(2-aminophenyl)-N-methylhydrazine | Hydrazone of 3-penten-2-one | This compound |
Nenitzescu Indole Synthesis Modifications
The Nenitzescu indole synthesis typically produces 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com A direct application to synthesize the non-hydroxylated this compound is not straightforward. However, modifications of this reaction, which involve different starting materials and proceed through a Michael addition followed by cyclization and elimination, could potentially be adapted. wikipedia.org For the target molecule, this would necessitate a starting enamine that could deliver the 1,2-dimethyl and 3-ethenyl substitution pattern upon reaction with a suitable quinone derivative, followed by subsequent deoxygenation.
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govwikipedia.org To synthesize this compound, one could envision the reaction of N-methyl-2-iodoaniline with 2-methyl-1-penten-3-yne. The regioselectivity of the Larock annulation generally places the bulkier substituent of the alkyne at the C2 position of the indole, which would be a critical factor to control in this synthesis. nih.gov
Palladium-catalyzed cyclizations, in general, offer a broad platform for indole synthesis. mdpi.comorganicreactions.org For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes or the oxidative cyclization of N-aryl imines are modern alternatives. mdpi.comacs.org An adaptation of the latter could involve the condensation of N-methylaniline with 3-buten-2-one to form an N-aryl imine, which could then undergo a palladium-catalyzed oxidative C-H activation and cyclization to yield the desired product.
Table 2: Proposed Larock Indole Synthesis
| Starting Materials | Catalyst System | Product |
|---|---|---|
| N-methyl-2-iodoaniline | Pd(OAc)₂, PPh₃, Base | This compound |
Other Transition-Metal Catalyzed Cycloadditions
A variety of other transition metals, including copper, rhodium, and iridium, have been employed in catalytic cycles to construct the indole nucleus. nih.gov These methods often proceed through different mechanisms, such as C-H activation, and can offer alternative regioselectivities and functional group tolerances. For example, a rhodium-catalyzed tandem C-H allylation and oxidative cyclization of an anilide could be a potential, albeit complex, route. nih.gov
Post-Cyclization Functionalization Strategies for Ethenyl and Methyl Groups
An alternative and often more flexible approach is to first synthesize a simpler indole core and then introduce the required substituents in a stepwise manner.
The introduction of a vinyl group at the C3 position of an indole is a well-established transformation. nih.gov This can be achieved through various methods, including the reaction of the indole with a vinyl azide (B81097) in the presence of an indium(III) catalyst. nih.gov
The methylation of the indole nitrogen (N1) and the C2 position can be accomplished through several methods. N-methylation is often achieved using reagents like dimethyl carbonate. google.comresearchgate.net C2-methylation can be more challenging but can be effected using directing groups to achieve regioselectivity. nih.gov For instance, a directing group on the indole nitrogen can facilitate iridium-catalyzed C2-methylation. nih.gov
A plausible sequence could start with 2-methylindole. N-methylation would yield 1,2-dimethylindole. Subsequent C3-vinylation would then furnish the final product, this compound. The inherent reactivity of the C3 position of the indole nucleus towards electrophiles facilitates such a strategy. wikipedia.org
Table 3: Post-Cyclization Functionalization Strategy
| Starting Indole | Reagent/Step 1 | Intermediate | Reagent/Step 2 | Final Product |
|---|
Introduction of the 3-Ethenyl Moiety
The introduction of a vinyl group at the C3 position of the indole core is a critical step in the synthesis of this compound. Several robust methods are available for this transformation, primarily revolving around the olefination of a C3-carbonyl precursor or through transition-metal-catalyzed cross-coupling reactions.
Wittig Reactions on 3-Formyl Indoles
The Wittig reaction stands as a classic and highly effective method for the conversion of aldehydes and ketones to alkenes. orgsyn.orgjk-sci.commasterorganicchemistry.com In the context of synthesizing this compound, this reaction is typically performed on the corresponding 3-formyl derivative, namely 1,2-dimethyl-1H-indole-3-carbaldehyde.
The initial and crucial step in this synthetic approach is the preparation of the 1,2-dimethyl-1H-indole-3-carbaldehyde precursor. This is most commonly achieved through the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic compounds like indoles. jk-sci.comorganic-chemistry.orgwikipedia.orgsemanticscholar.orgyoutube.com The reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org The subsequent electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position of the 1,2-dimethyl-1H-indole. More recent advancements have also demonstrated catalytic versions of the Vilsmeier-Haack reaction, offering milder conditions. orgsyn.orgorgsyn.org Another approach involves the use of a triphenylphosphine (B44618)/1,2-diiodoethane system to promote the formylation with DMF. cas.cnorganic-chemistry.org
Once the 1,2-dimethyl-1H-indole-3-carbaldehyde is obtained, the Wittig reaction is employed to introduce the ethenyl group. This involves the reaction of the aldehyde with a phosphorus ylide, typically generated from a phosphonium (B103445) salt. For the synthesis of a terminal alkene like the 3-ethenyl group, methyltriphenylphosphonium (B96628) bromide is a commonly used Wittig reagent. wikipedia.org The phosphonium salt is deprotonated with a strong base, such as an organolithium reagent or sodium hydride, to form the reactive ylide, which then reacts with the indole-3-carbaldehyde to yield the desired this compound and triphenylphosphine oxide as a byproduct. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. jk-sci.com
| Step | Reaction Name | Starting Material | Reagents | Product |
| 1 | Vilsmeier-Haack Formylation | 1,2-Dimethyl-1H-indole | DMF, POCl₃ | 1,2-Dimethyl-1H-indole-3-carbaldehyde |
| 2 | Wittig Reaction | 1,2-Dimethyl-1H-indole-3-carbaldehyde | Methyltriphenylphosphonium bromide, Base | This compound |
Heck Coupling and Related Cross-Coupling Reactions at C3
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful alternative for the formation of the C3-ethenyl bond. organic-chemistry.orgnih.govbeilstein-journals.org This methodology is particularly useful when a 3-halo-1,2-dimethyl-1H-indole is available or can be readily synthesized.
In a typical Heck reaction for this purpose, a 3-bromo or 3-iodo-1,2-dimethyl-1H-indole would be reacted with ethylene (B1197577) gas or a vinylating agent like vinylboronic acid or a vinyl stannane (B1208499) in the presence of a palladium catalyst, a base, and a suitable ligand. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the indole-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the 3-ethenylindole product and regenerate the active palladium catalyst. rsc.org
The choice of catalyst, ligand, base, and solvent system is crucial for the efficiency and selectivity of the Heck reaction. A variety of palladium sources, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), can be employed. Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Recent developments have also focused on ligand-free or more environmentally benign reaction conditions. nih.govbeilstein-journals.org
| Starting Material | Coupling Partner | Catalyst System | Product |
| 3-Halo-1,2-dimethyl-1H-indole | Ethylene or Vinylating Agent | Palladium Catalyst, Base, Ligand | This compound |
Direct C-H Vinylation
More recently, direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the formation of carbon-carbon bonds. While specific examples for the direct C-H vinylation of 1,2-dimethyl-1H-indole are not as prevalent in the literature as the Wittig and Heck reactions, the general principles of indole C-H activation are well-established. These reactions typically involve a transition-metal catalyst (e.g., palladium, rhodium, or iridium) that can selectively activate the C-H bond at the 3-position of the indole ring, followed by coupling with a vinylating agent. This approach avoids the need for pre-functionalized starting materials like haloindoles or formylindoles, thus shortening the synthetic sequence.
Installation and Manipulation of N1-Methyl and C2-Methyl Groups
The synthesis of the target molecule necessitates the presence of methyl groups at both the N1 and C2 positions of the indole ring. These groups can be introduced at various stages of the synthesis, either before or after the formation of the ethenyl group at C3.
Alkylation of Indole Nitrogen (N1)
The N-methylation of the indole ring is a common and generally straightforward transformation. The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to form the corresponding indolide anion, which is a potent nucleophile. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, affords the N-methylated indole.
A variety of bases can be employed for the deprotonation, ranging from strong bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, to milder bases such as potassium carbonate. google.com The choice of base and reaction conditions can be critical to avoid competing C3-alkylation, although with N-methylation, this is often less of a concern. More environmentally friendly methods utilizing dimethyl carbonate as a "green" methylating agent in the presence of a base like DBU or DABCO have also been developed. st-andrews.ac.uk
Strategies for C2 Methylation
The introduction of a methyl group at the C2 position of the indole ring can be more challenging than N1-methylation due to the generally lower reactivity of this position towards electrophiles. However, several effective strategies have been developed.
One common approach is to construct the indole ring with the C2-methyl group already in place, for instance, through the Fischer indole synthesis using a ketone bearing a methyl group adjacent to the carbonyl. Alternatively, direct C2-methylation of a pre-formed indole can be achieved. This often requires the use of a directing group on the indole nitrogen to facilitate regioselective C-H activation at the C2 position. Transition metal-catalyzed reactions, particularly with palladium or rhodium, have proven effective for this purpose. These methods typically involve the installation of a removable directing group on the indole nitrogen, which coordinates to the metal center and directs the methylation to the C2 position.
Another strategy for the synthesis of 2-methylindoles involves the Gassman indole synthesis, which allows for the preparation of indoles with various substituents at the C2 and C3 positions.
| Position | Methylating Agent | Common Bases/Catalysts |
| N1 | Methyl iodide, Dimethyl sulfate, Dimethyl carbonate | NaH, K₂CO₃, DBU, DABCO |
| C2 | (Pre-installed via Fischer indole synthesis) | N/A |
| C2 | (Direct C-H methylation) | Transition metal catalysts with directing groups |
Development of Novel and Efficient Synthetic Routes
The pursuit of more effective synthetic routes to 3-vinylindoles, including this compound, is driven by the need for streamlined processes that are both high-yielding and versatile. Research in this area has led to the exploration of one-pot sequences and the incorporation of green chemistry principles to minimize environmental impact.
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and reduced waste generation. rsc.orgnih.gov For the synthesis of this compound, a hypothetical one-pot approach could involve the in-situ generation of a key intermediate followed by a subsequent vinylation reaction.
Another conceptual one-pot strategy could involve a sequence of reactions starting from a more readily available precursor. For instance, a multi-component reaction involving an appropriately substituted aniline, an aldehyde, and an alkyne could potentially construct the indole core and introduce the vinyl substituent in a single operation, although this would represent a more complex and less direct approach. rsc.orgnih.gov
Interactive Data Table: Hypothetical One-Pot Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Intermediate (Not Isolated) | Final Product |
| 1 | 1,2-dimethyl-1H-indole-3-carbaldehyde | Methyl Iodide | Sodium Hydride (NaH) | N/A | This compound |
| 2 | 1,2-dimethyl-1H-indole-3-carbaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi) | Methylenetriphenylphosphorane | This compound |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org In the context of synthesizing this compound, several green chemistry strategies can be envisioned.
Solvent-Free or Greener Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener solvents such as water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, is a key aspect of green chemistry. frontiersin.org For a Heck coupling reaction to synthesize the target molecule from 3-bromo-1,2-dimethyl-1H-indole and ethylene, using a water-soluble palladium catalyst or performing the reaction in an ionic liquid could be a greener alternative to conventional organic solvents. frontiersin.orgorganic-chemistry.org Ionic liquids are particularly advantageous as they can facilitate catalyst recycling. frontiersin.org
Catalyst Recycling: In palladium-catalyzed reactions like the Heck coupling, the catalyst is often a significant cost and environmental concern. Developing methodologies that allow for the efficient recovery and reuse of the palladium catalyst is a primary goal. organic-chemistry.org This can be achieved by immobilizing the catalyst on a solid support, such as silica (B1680970) or a polymer, or by using biphasic systems where the catalyst resides in a separate phase (e.g., an ionic liquid or aqueous phase) that can be easily separated from the product. frontiersin.orgorganic-chemistry.org
Atom Economy: The Wittig reaction, while effective, suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. organic-chemistry.org Alternative olefination methods with better atom economy are continuously being explored. While not a direct replacement in all cases, reactions that catalytically generate the vinyl group would be preferable from a green chemistry perspective.
Interactive Data Table: Green Chemistry Considerations for the Synthesis of this compound
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Use of Greener Solvents | Performing Heck coupling in water or an ionic liquid. | Reduced use of volatile organic compounds (VOCs). |
| Catalyst Recycling | Immobilizing the palladium catalyst on a solid support. | Reduced cost and environmental impact of the metal catalyst. |
| Atom Economy | Exploring alternative olefination methods to the Wittig reaction. | Minimized generation of stoichiometric byproducts. |
| Energy Efficiency | Utilizing microwave irradiation to accelerate reaction times. | Reduced energy consumption compared to conventional heating. |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting outcomes. The two most probable routes to this compound are the Wittig reaction and the Heck coupling, each with a well-studied mechanism.
Mechanism of the Wittig Reaction:
The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound from 1,2-dimethyl-1H-indole-3-carbaldehyde, the mechanism proceeds as follows:
Ylide Formation: A phosphonium salt, methyltriphenylphosphonium bromide, is deprotonated by a strong base like n-butyllithium to form the corresponding phosphonium ylide, methylenetriphenylphosphorane. masterorganicchemistry.com
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 1,2-dimethyl-1H-indole-3-carbaldehyde. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com The formation of the oxaphosphetane is believed to occur via a [2+2] cycloaddition. masterorganicchemistry.com
Alkene Formation: The oxaphosphetane intermediate is unstable and undergoes fragmentation to yield the desired alkene, this compound, and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction. organic-chemistry.org
Mechanism of the Heck Reaction:
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. organic-chemistry.orgnih.gov To synthesize this compound, one could use 3-bromo-1,2-dimethyl-1H-indole and ethylene gas. The catalytic cycle of the Heck reaction typically involves the following steps: nih.govlibretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 3-bromo-1,2-dimethyl-1H-indole, forming a Pd(II) intermediate. libretexts.org
Alkene Coordination and Insertion: Ethylene coordinates to the palladium center, followed by migratory insertion of the ethylene into the palladium-carbon bond. This forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex. libretexts.org
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final product, this compound. libretexts.org
Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of HBr, which is neutralized by a base present in the reaction mixture. libretexts.org
Chemical Reactivity and Transformation Pathways of 3 Ethenyl 1,2 Dimethyl 1h Indole
Reactivity of the 3-Ethenyl Group
The ethenyl group attached to the electron-rich indole (B1671886) ring is activated towards a range of addition reactions. The indole nucleus acts as a powerful electron-donating group, increasing the nucleophilicity of the vinyl group's double bond.
Electrophilic Addition Reactions
The double bond of the 3-ethenyl group is prone to attack by electrophiles. In the presence of protic acids (HX), for instance, the reaction is expected to follow Markovnikov's rule, where the proton adds to the terminal carbon of the ethenyl group, leading to the formation of a more stable tertiary carbocation adjacent to the indole ring. This carbocation is significantly stabilized by resonance with the indole nucleus. Subsequent attack by a nucleophile (X⁻) on this carbocation yields the final product. libretexts.orgyoutube.com The general mechanism involves the initial attack of the π-electrons of the double bond on the electrophile. lasalle.edu
The reaction with halogens (e.g., Br₂, Cl₂) is also anticipated to proceed via an electrophilic addition mechanism. This often involves the formation of a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion. lasalle.edu
Table 1: Representative Electrophilic Addition Reactions of 3-Vinylindoles
| Electrophile | Reagent | Typical Product | Reference |
|---|---|---|---|
| H⁺/X⁻ | HBr, HCl, HI | 3-(1-Haloethyl)-1,2-dimethyl-1H-indole | libretexts.org |
| Br⁺/Br⁻ | Br₂ in CH₂Cl₂ | 3-(1,2-Dibromoethyl)-1,2-dimethyl-1H-indole | lasalle.edu |
| OH⁺/H₂O | H₂O/H⁺ | 3-(1-Hydroxyethyl)-1,2-dimethyl-1H-indole | lasalle.edu |
This table presents predicted outcomes based on general principles of electrophilic additions to activated alkenes.
Cycloaddition Reactions (e.g., Diels-Alder)
3-Vinylindoles are versatile partners in cycloaddition reactions, capable of acting as both dienes and dienophiles. researchgate.netresearchgate.net In the context of a Diels-Alder, or [4+2] cycloaddition, the 3-vinylindole system can function as a 4π component, reacting with a dienophile to form carbazole (B46965) derivatives. thieme-connect.comacs.org The reaction's facility and stereochemical outcome can often be controlled through the use of organocatalysts. researchgate.netthieme-connect.com
Beyond the [4+2] cycloadditions, 3-vinylindoles also participate in other cycloaddition pathways, such as [3+2] and [4+3] cycloadditions. researchgate.netnih.govuchicago.edu In [3+2] cycloadditions, the vinyl group acts as a 2π component, reacting with a 1,3-dipole to form five-membered rings. researchgate.netuchicago.edu In [4+3] cycloadditions, the vinylindole can react with an oxyallyl cation to generate seven-membered ring systems, specifically cyclohepta[b]indoles. nih.govuchicago.edu The presence of the 1,2-dimethyl substitution pattern in 3-ethenyl-1,2-dimethyl-1H-indole is expected to influence the electronic properties and steric hindrance of the system, thereby affecting the rates and regioselectivity of these cycloaddition reactions.
Table 2: Cycloaddition Reactions Involving 3-Vinylindoles
| Reaction Type | Reactant Partner | Resulting Scaffold | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | Dienophile (e.g., N-phenylmaleimide) | Tetrahydrocarbazole | researchgate.netthieme-connect.com |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., nitrone, azoalkene) | Dihydropyrrole, etc. | researchgate.netuchicago.edu |
| [4+3] Cycloaddition | Oxyallyl Cation | Cyclohepta[b]indole | nih.govuchicago.edu |
This table showcases the versatility of the 3-vinylindole scaffold in cycloaddition reactions, with the specific outcomes for this compound being inferred.
Hydroformylation and Related Carbonylation Reactions
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt. nih.govnih.gov For an internal olefin like this compound, hydroformylation can lead to the formation of two isomeric aldehydes. The regioselectivity of the reaction (i.e., the ratio of the linear to the branched aldehyde) is highly dependent on the catalyst system and reaction conditions employed. nih.gov Given the electronic influence of the indole ring, it is plausible that the reaction could be directed to favor one isomer over the other. Related carbonylation reactions could introduce other carbon-containing functional groups.
Transformations Involving the Indole Core
Electrophilic Aromatic Substitution on the Benzenoid Ring
The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack. ic.ac.ukresearchgate.net However, in this compound, the C3 position is already substituted. The C2 position is also substituted with a methyl group. While electrophilic attack at C2 is possible in some indole systems, it is generally less favored than at C3. researchgate.net
With the C2 and C3 positions blocked, electrophilic substitution is directed to the benzenoid portion of the indole ring. The electron-donating nature of the pyrrole (B145914) ring and the N-methyl group activates the benzenoid ring towards electrophilic attack. The positions on the benzenoid ring (C4, C5, C6, and C7) will exhibit different levels of reactivity based on the directing effects of the fused pyrrole ring. Typically, the C5 and C7 positions are the most likely sites for substitution, although the precise outcome can be influenced by the nature of the electrophile and the reaction conditions. For example, reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation would be expected to occur on the benzene (B151609) ring.
Oxidation and Reduction Chemistry
The reactivity of the ethenyl group in 3-vinylindoles is susceptible to both oxidation and reduction, leading to a variety of functionalized products.
Oxidation: The sensitized photooxygenation of 3-vinylindole derivatives has been studied, revealing pathways that depend on the substitution pattern. acs.org When 3-vinylindoles react with singlet oxygen, they can undergo a [4+2] cycloaddition, where the vinylindole system acts as a diene. This leads to the formation of an unstable endoperoxide intermediate. The subsequent rearrangement of this intermediate can yield different products, such as formylaminochalcone derivatives or bicyclic lactams. acs.org This reactivity highlights a pathway for the oxidative cleavage of the vinyl double bond and rearrangement involving the indole ring.
Reduction: While specific studies on the reduction of This compound are not prevalent, the ethenyl group is expected to undergo standard alkene reduction reactions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, would be expected to saturate the vinyl group to an ethyl group, yielding 3-Ethyl-1,2-dimethyl-1H-indole . The conditions for such reductions are typically mild and would likely not affect the aromatic indole core.
Reactions at the Indole Nitrogen (N1)
In This compound , the nitrogen atom is methylated and thus lacks the acidic N-H proton characteristic of many indole derivatives. This structural feature significantly influences its reactivity.
Unlike N-H indoles, which can be deprotonated to form an indolyl anion or act as a hydrogen-bond donor, the N1-methyl group of the target compound renders it inert to bases at this position. acs.org The N1-methyl group also prevents direct participation in reactions that rely on the N-H proton for activation. For instance, in many organocatalytic asymmetric reactions, the indole N-H group plays a crucial role by forming a hydrogen-bonding interaction with the catalyst to control enantioselectivity. acs.orgunimi.it Control experiments using N-methyl protected vinylindoles have demonstrated that while the reactions may still proceed, they often result in a dramatic loss of enantioselectivity. acs.orgmdpi.com This indicates that the N1-methyl group in This compound would sterically and electronically influence nearby reaction centers but would not participate directly as a reactive site for deprotonation or catalyst binding.
However, some novel reactions have been reported that achieve substitution at a derivatized indole nitrogen. For example, a reaction involving 1-hydroxyindoles with indole in formic acid has been proposed to proceed via an SN2 mechanism on the indole nitrogen. clockss.org While not directly applicable to the unreactive N1-methyl group, this demonstrates that under specific activation conditions, the indole nitrogen can act as a reaction center.
Regioselectivity and Stereoselectivity in Reactions
The vinyl group conjugated to the electron-rich indole ring makes This compound a versatile participant in cycloaddition reactions, where controlling regioselectivity and stereoselectivity is paramount. wikipedia.orgwikipedia.orgmasterorganicchemistry.com 3-Vinylindoles can function as 4π-electron dienes in Diels-Alder reactions or as 2π-electron components in various other cycloadditions. unimi.itresearchgate.net
Regioselectivity: The reaction pathway and the resulting regiochemistry are highly dependent on the reaction partner and conditions.
[4+2] Cycloadditions (Diels-Alder Reactions): When reacting with dienophiles, 3-vinylindoles typically utilize the vinyl group and the C2-C3 bond of the indole as a diene system to form carbazole derivatives. unimi.itresearchgate.net
Inverse-Electron-Demand [2+4] Cycloadditions: Conversely, the vinyl group can act as a dienophile in reactions with electron-deficient dienes like ortho-quinone methides, leading to indole-containing chroman derivatives. mdpi.com
[4+3] Cycloadditions: Reactions with in situ-generated oxyallyl cations result in dearomative (4+3) cycloadditions, furnishing highly functionalized cyclohepta[b]indole frameworks. nih.govacs.org In these cases, substrates with substitution on the vinyl group that creates steric strain when the vinyl unit is coplanar with the indole C2–C3 bond have been found to be unreactive. nih.govacs.org
[2+3] Cycloadditions: Asymmetric dearomative (2+3) cycloadditions with partners like azoalkenes can lead to chiral pyrroloindolines. acs.org This reaction highlights a competition between a dearomative pathway involving the indole ring and a non-dearomative pathway where the vinyl group reacts independently. acs.org
Stereoselectivity: High levels of stereocontrol are often achievable in these reactions, particularly with the use of chiral catalysts.
Diastereoselectivity: Many cycloaddition reactions of 3-vinylindoles proceed with good to excellent diastereoselectivity. For example, the (4+3) cycloaddition with oxyallyl cations and the [2+4] cycloaddition with ortho-quinone methides can yield products as single diastereomers. mdpi.comnih.govacs.org
Enantioselectivity: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been effectively used to catalyze asymmetric cycloadditions. These catalysts can induce high enantioselectivity, often achieving ee values of over 90%. acs.orgmdpi.comresearchgate.net The interaction between the catalyst and the substrates is key to achieving this stereocontrol.
The table below summarizes findings for cycloaddition reactions of various 3-vinylindole derivatives, illustrating the typical yields and stereoselectivities that can be achieved.
| Reaction Type | 3-Vinylindole Substrate | Reaction Partner | Catalyst | Yield (%) | d.r. | ee (%) | Ref |
| [2+3] Dearomative Cycloaddition | 3-Methyl-2-vinylindole | Azoalkene | Chiral Phosphoric Acid | 61-96 | >95:5 | 86-99 | acs.org |
| [4+3] Dearomative Cycloaddition | 3-Isopropenyl-N-tosyl-indole | Oxyallyl Cation Precursor | TMSOTf | 97 | >20:1 | - | nih.govacs.org |
| [2+4] Cycloaddition | 3-Vinyl-N-methylindole | ortho-Quinone Methide | Chiral Phosphoric Acid | 47 | 86:14 | 14 | mdpi.com |
| [4+2] Diels-Alder | 3-Vinylindoles | N-Phenylmaleimide | Thiourea Derivative | High | High | High | researchgate.net |
Mechanistic Studies of Reaction Pathways and Intermediate Formation
Mechanistic investigations, often supported by density functional theory (DFT) calculations, have provided significant insight into the transformation pathways of 3-vinylindoles. nih.gov A prevalent mechanism in organocatalyzed cycloadditions involves dual activation by a hydrogen-bonding catalyst like a chiral phosphoric acid (CPA). mdpi.com
In a typical CPA-catalyzed reaction with an N-H substituted 3-vinylindole, the catalyst is proposed to form hydrogen bonds with both the indole N-H group and the reaction partner (e.g., an ortho-quinone methide). mdpi.com This dual activation brings the reactants into close proximity within a chiral environment, facilitating a regio- and enantioselective cycloaddition. mdpi.com For This compound , which lacks the N-H proton, this dual activation mode is not possible. The catalyst can only activate the reaction partner. This explains the observed sharp drop in enantioselectivity when N-methylated substrates are used in these systems. acs.orgmdpi.com
The cycloaddition itself can proceed through either a concerted or a stepwise mechanism, and the exact nature can depend on the substrates. unimi.it For instance, some Diels-Alder reactions are believed to be concerted, HOMO(diene)/LUMO(dienophile)-controlled processes. unimi.it In other cases, particularly where dearomatization occurs, the formation of zwitterionic or diradical intermediates has been proposed. mdpi.com
Theoretical calculations on the [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides catalyzed by CPA have helped to elucidate the reaction pathway and identify the key transition states that determine the stereochemical outcome. mdpi.com Similarly, studies on the [4+3] cycloaddition of 3-alkenylindoles with oxyallyl cations support a catalytic pathway for silyl-triflate promoters. nih.gov The mechanism for the sensitized photooxygenation of 3-vinylindoles is understood to proceed via a [4+2] cycloaddition with singlet oxygen to form a transient bicyclic endoperoxide, which then undergoes further rearrangement. acs.org
Spectroscopic and Structural Elucidation of 3 Ethenyl 1,2 Dimethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Ethenyl-1,2-dimethyl-1H-indole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for complete structural assignment.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethenyl, N-methyl, and C2-methyl groups, as well as the aromatic protons of the indole (B1671886) ring.
The protons of the ethenyl group (-CH=CH₂) typically appear as a complex set of signals due to spin-spin coupling. The geminal protons (on the same carbon) and vicinal protons (on adjacent carbons) will have different coupling constants. The N-methyl and C2-methyl groups are expected to appear as sharp singlet signals, as there are no adjacent protons to couple with. The aromatic protons on the indole ring will show characteristic splitting patterns depending on their substitution.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (ethenyl, CH=) | 6.5 - 7.0 | dd | J_trans ≈ 17, J_cis ≈ 11 |
| H (ethenyl, =CHaHb) | 5.0 - 5.5 | dd | J_trans ≈ 17, J_gem ≈ 1.5 |
| H (ethenyl, =CHaHb) | 5.0 - 5.5 | dd | J_cis ≈ 11, J_gem ≈ 1.5 |
| Aromatic-H | 7.0 - 7.8 | m | |
| N-CH₃ | ~3.7 | s | |
| C2-CH₃ | ~2.4 | s |
Note: These are predicted values based on known data for similar indole structures.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The ethenyl carbons, methyl carbons, and the carbons of the indole ring are all expected to resonate at characteristic chemical shifts.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (ethenyl, -C H=) | 125 - 135 |
| C (ethenyl, =C H₂) | 110 - 120 |
| C2 | 135 - 145 |
| C3 | 110 - 120 |
| C3a | 125 - 135 |
| C4 | 118 - 128 |
| C5 | 118 - 128 |
| C6 | 118 - 128 |
| C7 | 108 - 118 |
| C7a | 135 - 145 |
| N-CH₃ | 30 - 35 |
| C2-CH₃ | 10 - 15 |
Note: These are predicted values based on known data for similar indole structures.
Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity within the ethenyl group and between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This could be used to confirm the spatial relationship between the C2-methyl group and the ethenyl group at the C3 position.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the ethenyl group and the aromatic ring, and the C-N stretching of the indole ring. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations, which may be weak in the IR spectrum.
Predicted IR and Raman Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |
| C=C Stretch (ethenyl) | 1620 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1300 - 1360 | IR |
| C-H Out-of-Plane Bending | 700 - 900 | IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the masses of the resulting ions are detected.
For this compound (C₁₂H₁₃N), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) or the ethenyl group, and fragmentation of the indole ring itself. The base peak in the mass spectrum of indoles is often the molecular ion, reflecting the stability of the aromatic system. nih.govnist.gov
Predicted Mass Spectrometry Data for this compound:
| Ion | Predicted m/z | Identity |
| [M]⁺ | 171 | Molecular Ion |
| [M-1]⁺ | 170 | Loss of H |
| [M-15]⁺ | 156 | Loss of CH₃ |
| [M-27]⁺ | 144 | Loss of C₂H₃ |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum due to π → π* transitions. The presence of the ethenyl group at the C3 position is expected to extend the conjugation of the chromophore, leading to a red shift (shift to longer wavelengths) of the absorption maxima compared to 1,2-dimethyl-1H-indole.
Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent):
| Transition | Predicted λ_max (nm) |
| π → π | ~220 - 230 |
| π → π | ~270 - 290 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if crystals obtained)
A thorough review of available scientific literature and crystallographic databases indicates that, to date, single crystals of this compound suitable for X-ray diffraction analysis have not been reported. Consequently, there is no published data on its crystal structure, solid-state molecular conformation, or intermolecular packing.
While the crystal structures of several other indole derivatives have been determined and reported, including those with ethenyl and methyl substitutions at various positions, this information cannot be extrapolated to definitively describe the solid-state characteristics of this compound due to the specific influence of substituent placement on crystal lattice formation.
Should single crystals of this compound be successfully grown and analyzed in the future, X-ray crystallography would provide invaluable insights into its molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions, such as van der Waals forces or potential π-π stacking, which govern the packing of the molecules in the solid state.
Computational and Theoretical Studies of 3 Ethenyl 1,2 Dimethyl 1h Indole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 3-Ethenyl-1,2-dimethyl-1H-indole, DFT calculations, particularly using methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed understanding of its geometry and electronic properties. nih.gov
Optimized Geometries and Conformational Preferences
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| N1-C2 | 1.375 | |
| C2-C3 | 1.380 | |
| C3-C(ethenyl) | 1.480 | |
| C(ethenyl)=C(ethenyl) | 1.340 | |
| N1-C(methyl) | 1.470 | |
| C2-C(methyl) | 1.510 | |
| Dihedral Angle (Indole-Ethenyl) | ~10-20 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Orbitals)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the ethenyl group, indicating these are the sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the indole system, representing the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.govresearchgate.net
Table 2: Hypothetical FMO Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 4.30 |
Note: The data in this table is hypothetical and for illustrative purposes.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red regions) around the nitrogen atom of the indole ring and the π-system of the ethenyl group, indicating these are the regions most susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.netresearchgate.net This visual representation of charge distribution complements the FMO analysis in predicting reactivity.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Computational methods can also predict the spectroscopic properties of this compound, which can be invaluable for its identification and characterization.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule. rsc.orgnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). researchgate.net
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This can help in identifying the functional groups present in the molecule. rsc.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.orgresearchgate.netresearchgate.net For instance, the mechanism of electrophilic substitution on the indole ring or addition reactions at the ethenyl group could be elucidated. This understanding is critical for optimizing reaction conditions and designing new synthetic routes.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. mdpi.com MD simulations provide insights into the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the ethenyl group to the indole ring. Furthermore, if this molecule is to interact with a biological target, MD simulations can be used to study the stability of the complex and the nature of the intermolecular interactions. nih.gov
Theoretical Basis for Photophysical Properties (e.g., Non-Linear Optics if applicable)
The photophysical properties of an organic molecule are fundamentally governed by its electronic structure, specifically the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's absorption and emission characteristics.
In this compound, the indole ring system acts as a chromophore. The introduction of substituents significantly modulates its electronic properties. The two methyl groups at the N1 and C2 positions are electron-donating, which generally leads to a destabilization (increase in energy) of the HOMO. The ethenyl (vinyl) group at the C3 position extends the π-conjugation of the indole system. This extension typically results in a stabilization (decrease in energy) of the LUMO and a further destabilization of the HOMO, thereby reducing the HOMO-LUMO gap. nih.govresearchgate.net A smaller HOMO-LUMO gap is associated with a bathochromic (red) shift in the absorption spectrum, meaning the molecule will absorb light at longer wavelengths. nih.gov
Computational studies on similar substituted indoles have shown that the nature and position of substituents have a profound impact on the electronic and photophysical properties. researchgate.net For instance, the introduction of groups that facilitate intramolecular charge transfer (ICT) can lead to interesting photophysical phenomena. In this compound, the combination of electron-donating methyl groups and the π-accepting potential of the ethenyl group could facilitate ICT upon photoexcitation.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties arise from the interaction of a material with intense light, such as that from a laser. youtube.com A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure and a significant change in dipole moment upon excitation. arxiv.orgarxiv.org The presence of a π-conjugated system, often with electron donor and acceptor groups, is a common feature of molecules with high NLO responses. arxiv.orgresearchgate.net
Theoretical calculations, such as those for indole-7-carboxyldehyde and indole-3-aldehyde, have demonstrated that indole derivatives can possess significant NLO properties. arxiv.orgnih.govresearchgate.net These studies compute parameters like the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Higher values of β indicate a stronger NLO activity.
For this compound, the extended π-conjugation from the ethenyl group, combined with the donor-acceptor character that can arise from the substituted indole ring, suggests a potential for NLO activity. researchgate.net DFT calculations would be essential to quantify the hyperpolarizability of this specific molecule. The table below presents representative theoretical data for related indole derivatives to illustrate the kind of information that computational studies can provide.
Table 1: Representative Calculated Photophysical and NLO Data for Indole Derivatives from Theoretical Studies
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) (esu) |
| Indole-7-carboxyldehyde | DFT/B3LYP | - | - | - | High value reported arxiv.org |
| Indole-3-Aldehyde | DFT/B3LYP/6-31G(d,p) | - | - | - | Significant NLO properties noted nih.gov |
This table provides illustrative data from related compounds to demonstrate the outputs of computational studies. Specific values for this compound would require direct calculation.
The theoretical investigation of this compound would involve optimizing its ground-state geometry using DFT. Following this, Time-Dependent DFT (TD-DFT) calculations would be performed to simulate the electronic absorption spectrum and identify the energies and characteristics of the excited states. researchgate.net Analysis of the molecular orbitals involved in these electronic transitions would reveal the extent of ICT and the influence of the methyl and ethenyl substituents.
Furthermore, computational analysis of the vibrational modes can complement the understanding of the molecule's properties and can be correlated with experimental Raman spectroscopy to validate the computational model. arxiv.org The study of the molecular electrostatic potential (MEP) would also provide insights into the charge distribution and reactive sites of the molecule. arxiv.orgresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
3-Ethenyl-1,2-dimethyl-1H-indole as a Versatile Synthetic Building Block
The reactivity of the 3-vinylindole scaffold is multifaceted, enabling its participation in a diverse range of chemical transformations. Depending on the reaction partner and conditions, the vinyl group can act as a diene, a dienophile, an electrophile, or a nucleophile. researchgate.net This versatility makes it an attractive starting point for constructing intricate molecular architectures. The presence of methyl groups at the N1 and C2 positions in this compound is expected to influence its electronic properties and steric profile, potentially fine-tuning its reactivity in a predictable manner.
Precursor for Complex Polycyclic Systems
One of the most powerful applications of 3-vinylindoles is their use in cycloaddition reactions to generate complex, fused polycyclic systems, most notably carbazoles. acs.org The vinylindole unit can function as a 1-azadiene, reacting with various dienophiles in [4+2] cycloadditions (Diels-Alder reactions) to rapidly build molecular complexity. researchgate.net
Research on various N-substituted and C2-substituted 3-vinylindoles has demonstrated their ability to react with a wide array of dienophiles, including quinones, maleimides, nitroolefins, and arynes. rsc.orgacs.orgthieme-connect.com These reactions often proceed with high efficiency and selectivity, providing access to tetra- and hexahydrocarbazoles, which can be subsequently aromatized. researchgate.netumn.edu The use of chiral organocatalysts has enabled asymmetric versions of these reactions, yielding optically active carbazole (B46965) derivatives with excellent enantioselectivity. acs.orgthieme-connect.com
By analogy, this compound is a prime candidate for such transformations. A Brønsted acid-catalyzed tandem reaction, for instance, could facilitate its reaction with suitable partners to form polysubstituted carbazoles in a one-pot procedure. acs.orgfao.org
| 3-Vinylindole Analog | Dienophile | Catalyst/Conditions | Resulting Polycyclic System | Reference |
| N-Substituted 3-Vinylindoles | N-Phenylmaleimide | Chiral Thiourea Catalyst | Tetrahydrocarbazole | researchgate.netthieme-connect.com |
| 3-Vinyl-1H-indole | Nitroolefins | Chiral Squaramide Catalyst | 1-Nitro-tetrahydrocarbazole | acs.org |
| N-Methyl-3-vinylindole | Benzyne (from benzenediazonium-2-carboxylate) | Heat | Dihydro[a]annulated Carbazole | rsc.org |
| In situ generated 3-vinylindoles | Quinones | Heat / Acid catalyst | Fused Carbazole-quinone adducts | researchgate.net |
| N-H 3-Vinylindole | Tetracyanoethylene | Heat | Aromatized Carbazole | acs.org |
Scaffold for Highly Functionalized Indole (B1671886) Analogs
Beyond cycloadditions, the vinyl group of this compound serves as a versatile handle for introducing further functionality. The electron-rich nature of the indole ring, enhanced by the N-methyl and C2-methyl groups, activates the vinyl substituent for various reactions.
It can participate as a nucleophile in reactions or be targeted by electrophilic reagents. Furthermore, it can act as an electrophile in tandem reactions, where an initial intermolecular nucleophilic addition is followed by an intramolecular cyclization involving the indole C2 position. acs.org This strategy has been used to create unique '(3-indolyl)-planar' systems, which are common structural motifs in biologically active compounds. acs.org The C2-methyl group in this compound would block this specific intramolecular pathway, directing reactivity towards other routes and potentially enabling the synthesis of different classes of functionalized indole analogs.
Potential in Polymer Chemistry (Vinyl Polymerization)
The ethenyl (vinyl) substituent makes this compound a monomer with the inherent potential for vinyl polymerization. While specific studies on the polymerization of this particular compound are not prominent in the surveyed literature, the polymerization of other vinyl-substituted heterocyclic monomers is well-documented.
Theoretically, this compound could undergo polymerization through radical, cationic, or anionic mechanisms, analogous to styrene (B11656) or other vinyl monomers. The resulting polymer, poly(this compound), would feature a poly-alkane backbone with pendant 1,2-dimethyl-1H-indol-3-yl groups. Such a polymer could possess interesting photophysical or electronic properties derived from the indole side chains. The reactivity and success of the polymerization would likely be influenced by the steric hindrance from the indole moiety and the electronic effects of the heterocyclic ring on the vinyl group's double bond.
Exploration in Functional Materials (e.g., Organic Semiconductors, Dyes)
The true potential of this compound in materials science likely lies in the properties of the complex molecules it can be converted into. As discussed, it is an excellent precursor for synthesizing carbazole derivatives. rsc.org Carbazole-based compounds are a well-established class of functional materials known for their applications in organic electronics and photonics.
Many carbazole derivatives exhibit strong fluorescence and are used as host materials or emitters in organic light-emitting diodes (OLEDs). Their electronic properties also make them suitable for use as organic semiconductors in organic field-effect transistors (OFETs). The specific substitution patterns on the carbazole core, which can be controlled by the choice of the starting 3-vinylindole and the dienophile, are crucial for tuning these material properties. acs.orgresearchgate.net
Therefore, this compound serves as a key starting material to access these functional polycyclic aromatic systems. The strategic synthesis of specific carbazoles from this building block could lead to the development of new dyes, pigments, and organic semiconductors with tailored optical and charge-transport characteristics.
| Precursor | Resulting Material Class | Potential Application Area | Reference |
| 3-Vinylindole | Tetrahydrocarbazoles / Carbazoles | Organic Synthesis Building Blocks | researchgate.netumn.edu |
| 3-Vinylindole + Quinone | Carbazole-quinone Adducts | Precursors to Biologically Active Molecules, Dyes | researchgate.net |
| 3-Vinylindole + Aryne | [a]annellated Carbazoles | Functional Dyes, Luminescent Materials | rsc.org |
Future Research Directions and Research Outlook
Development of Asymmetric Synthesis for Chiral Derivatives
The compound 3-Ethenyl-1,2-dimethyl-1H-indole is achiral. However, the ethenyl (vinyl) group serves as a versatile handle for introducing chirality. Asymmetric transformations of the vinyl group can lead to a wide array of enantioenriched indole (B1671886) derivatives, which are highly sought after in drug discovery.
Future research should explore organocatalytic or transition-metal-catalyzed asymmetric reactions. Analogous studies on other 3-vinylindoles have demonstrated their utility as versatile building blocks in asymmetric synthesis. acs.org For instance, chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions of 3-vinylindoles with other reactants, yielding complex chiral molecules with high enantioselectivity. mdpi.com Similarly, asymmetric Diels-Alder reactions of 3-vinylindoles have been achieved using organocatalysts to produce optically active carbazole (B46965) derivatives. acs.orgresearchgate.netthieme-connect.com
A potential research direction for this compound would be its use as a prochiral nucleophile in reactions with electrophiles, a strategy that has been successfully applied to other 3-vinyl indoles to create chiral 3-substituted indoles. acs.org The development of such methods would be a significant step toward synthesizing novel, structurally diverse, and stereochemically defined indole-containing compounds.
Exploration of Bio-inspired Transformations
Nature extensively utilizes the indole core to build complex bioactive molecules. mdpi.com Bio-inspired synthesis, which mimics biosynthetic pathways, offers a powerful and green approach to creating functional molecules. researchgate.netnih.gov Research in this area could focus on using enzymes or chemo-enzymatic methods for the transformation of this compound.
For example, enzymes like monoamine oxidases (MAO) have been explored for the aromatization of indoline (B122111) derivatives to indoles, demonstrating the potential of biocatalysis in indole synthesis under mild conditions. livescience.io Future work could investigate enzymes capable of acting on the vinyl group, such as ene-reductases for asymmetric reduction or dioxygenases for oxidative cleavage or epoxidation, to produce valuable chiral synthons. Drawing inspiration from melanin (B1238610) biosynthesis, which involves the oxidation of tyrosine derivatives, could lead to novel methods for functionalizing the indole core itself. nih.gov
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow synthesis, is revolutionizing modern chemical manufacturing by offering enhanced safety, scalability, and reaction control compared to traditional batch processes. mdpi.comnih.gov The synthesis of indole derivatives is an area that has seen significant benefits from the application of flow technology. mdpi.comnih.govresearchgate.net
Future research should aim to develop a continuous flow process for the synthesis of this compound and its subsequent derivatization. Established indole syntheses, such as the Fischer, Reissert, and Heumann methods, have been successfully adapted to flow conditions. mdpi.comacs.orgnih.gov A flow-based approach could enable safer handling of potentially hazardous reagents and intermediates, allow for precise control over reaction parameters like temperature and residence time, and facilitate rapid library synthesis of derivatives for screening purposes. For instance, a multi-step flow sequence could be designed for the synthesis and subsequent functionalization of the vinyl group, potentially telescoping multiple reactions into a single, efficient process. acs.orgnih.gov
Table 1: Potential Flow Chemistry Parameters for Indole Synthesis
This interactive table illustrates hypothetical parameters for a flow chemistry setup, based on general principles seen in indole synthesis literature. researchgate.netacs.org
| Parameter | Value | Purpose |
| Reactor Type | Packed-Bed Reactor | To hold a solid-supported catalyst or reagent. |
| Temperature | 100 - 150 °C | To accelerate reaction rates for cyclization. |
| Pressure | 5 - 10 bar | To suppress solvent boiling and maintain single-phase flow. |
| Residence Time | 5 - 20 min | To ensure complete conversion of starting materials. |
| Reagent Pumps | Syringe or HPLC Pumps | For precise and pulseless delivery of reagents. |
| Back Pressure Regulator | Dome-loaded | To maintain constant pressure throughout the system. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize and control chemical reactions, particularly in flow chemistry, real-time monitoring is essential. Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, allows for in-situ analysis of reaction progress, providing valuable kinetic and mechanistic data without the need for offline sampling. mpg.de
Future investigations should incorporate techniques like FlowNMR, FT-IR, or Raman spectroscopy to monitor the synthesis and reactions of this compound. rsc.orgmagritek.com For example, placing a FlowNMR spectrometer online with a flow reactor could provide real-time structural information and quantification of reactants, intermediates, and products. rsc.org This data is crucial for understanding reaction kinetics, identifying transient intermediates, and enabling rapid optimization of reaction conditions. mpg.demagritek.com Ion mobility-mass spectrometry (IM-MS) is another powerful technique that has been used for monitoring reactions of indole derivatives in real time. sigmaaldrich.com
Computational Design of Derivatives with Tailored Properties
Computational chemistry provides a powerful tool for predicting the properties of molecules and guiding synthetic efforts, thereby accelerating the discovery of new functional materials and therapeutic agents. acs.org Density Functional Theory (DFT) and other computational methods can be employed to design derivatives of this compound with specific, tailored properties. nih.gov
Future research should utilize computational modeling to:
Predict Reactivity: Calculate the electron density and frontier molecular orbitals of the indole and vinyl moieties to predict their reactivity in various chemical transformations.
Design for Bioactivity: Perform molecular docking and molecular dynamics simulations to design derivatives that can bind effectively to specific biological targets, such as enzymes or receptors. nih.govrsc.org
Guide Catalyst Selection: Model the interaction of the substrate with different catalysts to predict the stereochemical outcome of asymmetric reactions, aiding in the rational design of new catalysts. acs.org
By combining computational predictions with experimental work, researchers can more efficiently explore the chemical space around this compound to develop new compounds with desired electronic, optical, or biological properties. acs.org
Q & A
Q. What are the standard synthetic routes for preparing 3-Ethenyl-1,2-dimethyl-1H-indole, and what reaction conditions are typically employed?
The compound is synthesized via cross-coupling reactions. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF at room temperature yields 42% after purification . Palladium-catalyzed cyanation using K[Fe(CN)] under 100–120°C enables efficient C–H functionalization . Organophosphorus derivatives are prepared via chlorodiphenylphosphine and triethylamine in dichloromethane (40% yield) .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key methods include H/C/F NMR for structural elucidation (e.g., δ 2.17 ppm for methyl groups in H NMR) , HRMS for molecular mass validation (e.g., m/z 362.1134 [M+H] ), and FTIR for functional group analysis (e.g., C=C=C stretching at 1910 cm) .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for visualization are standard. For example, monoclinic crystal systems (space group C2/c, β = 104.264°) with Z=8 are resolved using Rigaku diffractometers .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use N95 masks, gloves, and eyewear to avoid irritation (H315/H319/H335). Store waste separately for professional disposal .
Advanced Research Questions
Q. How can researchers address low yields (<50%) in the synthesis of this compound derivatives?
Optimize catalyst systems: Increasing CuI loading from 5 to 10 mol% improves conversion by 15% in PEG-400/DMF . Solvent screening (e.g., toluene with KPO ) and microwave-assisted methods reduce reaction times from 12 hours to 2 hours while maintaining purity .
Q. What strategies resolve discrepancies between crystallographic data and computational models for this compound?
Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Validate against HRMS and NMR to reconcile bond-length mismatches (e.g., C–N bonds varying by 0.05 Å) .
Q. How do substituents on the indole ring influence the compound’s electronic properties and reactivity?
Electron-withdrawing groups (e.g., -NO) reduce HOMO-LUMO gaps by 0.8 eV, enhancing electrophilic substitution. Substituent effects are quantified via Hammett plots using H NMR chemical shifts .
Q. What advanced methods analyze stability and degradation pathways of this compound under varying conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS identify oxidation byproducts (e.g., epoxide formation at the ethenyl group) .
Q. How can mixed-method approaches enhance SAR studies for indole derivatives?
Combine quantitative docking simulations (e.g., AutoDock Vina) with qualitative NMR titration to map binding affinities. For example, triazole-substituted analogs show 10-fold higher receptor affinity due to π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
